2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene ring substituted with methyl groups and a sulfonamide group The presence of the pyrrolidine ring adds to its structural complexity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene sulfonamide coreCommon reagents used in these reactions include sulfonyl chlorides and amines, with reaction conditions often involving the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .
Scientific Research Applications
2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzenesulfonamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
N-(3-Pyrrolidinyl)benzenesulfonamide: Similar structure but without the methyl groups on the benzene ring, affecting its reactivity and binding affinity.
Uniqueness
2,5-DIMETHYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide group, pyrrolidine ring, and methyl substitutions on the benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-dimethyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-13-6-7-14(2)15(12-13)20(18,19)16-8-5-11-17-9-3-4-10-17/h6-7,12,16H,3-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAARSIWYZKROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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